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Compound of Interest

Compound Name:
N-Benzyl-2-bromo-N-

methylbenzamide

Cat. No.: B040479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

"N-Benzyl-2-bromo-N-methylbenzamide" is a halogenated aromatic amide with potential as a

versatile building block in medicinal chemistry. While direct biological activity data for this

specific compound is not extensively documented in publicly available research, its structural

features suggest its utility as a key intermediate in the synthesis of pharmacologically active

molecules, particularly N-substituted benzamides and quinazolinones. This document provides

an overview of its potential applications and generalized protocols for its use in the synthesis of

these important classes of compounds.

Chemical Properties

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b040479?utm_src=pdf-interest
https://www.benchchem.com/product/b040479?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C15H14BrNO [1]

Molecular Weight 304.18 g/mol [1]

IUPAC Name
N-benzyl-2-bromo-N-

methylbenzamide
[1]

CAS Number 124461-28-5 [1]

SMILES
CN(CC1=CC=CC=C1)C(=O)C

2=CC=CC=C2Br
[1]

Application in the Synthesis of N-Substituted
Benzamides
N-substituted benzamide derivatives are a well-established class of compounds with a broad

range of biological activities, including antitumor and antimicrobial effects.[2][3] "N-Benzyl-2-
bromo-N-methylbenzamide" can serve as a scaffold for the synthesis of more complex N-

substituted benzamides through modification of the brominated phenyl ring via cross-coupling

reactions.

Generalized Synthetic Protocol: Suzuki-Miyaura Cross-
Coupling
This protocol describes a generalized procedure for the palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction to introduce a new substituent at the 2-position of the benzoyl ring.

Materials:

N-Benzyl-2-bromo-N-methylbenzamide

Aryl or heteroaryl boronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃)
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Solvent (e.g., Toluene, Dioxane, DMF)

Inert gas (Nitrogen or Argon)

Procedure:

To a reaction vessel, add N-Benzyl-2-bromo-N-methylbenzamide (1 equivalent), the

desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

Purge the vessel with an inert gas for 10-15 minutes.

Add the palladium catalyst (0.05-0.1 equivalents) and the degassed solvent.

Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor

the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired N-

substituted benzamide derivative.
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Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Application in the Synthesis of Quinazolinones
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Quinazolinone derivatives are a significant class of heterocyclic compounds with diverse

pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

[4][5][6] "N-Benzyl-2-bromo-N-methylbenzamide" can be a precursor for the synthesis of

quinazolinone scaffolds through intramolecular C-N bond formation.

Generalized Synthetic Protocol: Intramolecular
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the intramolecular cyclization of an appropriately

modified "N-Benzyl-2-bromo-N-methylbenzamide" derivative to form a quinazolinone ring

system. This would first require the introduction of an amino group on the benzyl substituent.

Step 1: Introduction of an Amino Group (Illustrative)

A multi-step synthesis would be required to introduce an amino group onto the benzyl moiety,

for example, through nitration followed by reduction.

Step 2: Intramolecular Cyclization

Materials:

Modified N-Benzyl-2-bromo-N-methylbenzamide with an amino group on the benzyl ring

Palladium or Copper catalyst (e.g., Pd₂(dba)₃, CuI)

Ligand (e.g., Xantphos, BINAP)

Base (e.g., NaOtBu, K₃PO₄)

Solvent (e.g., Toluene, Dioxane)

Inert gas (Nitrogen or Argon)

Procedure:

To a reaction vessel, add the modified N-Benzyl-2-bromo-N-methylbenzamide derivative

(1 equivalent), the ligand (0.1-0.2 equivalents), and the base (1.5-2 equivalents).
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Purge the vessel with an inert gas.

Add the catalyst (0.05-0.1 equivalents) and the degassed solvent.

Heat the reaction mixture at the appropriate temperature (typically 90-130 °C) and monitor

by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Filter the reaction mixture through a pad of celite and wash with an organic solvent.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield the

quinazolinone derivative.
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Caption: Synthetic pathway to quinazolinone derivatives.

Potential Biological Relevance: Tubulin
Polymerization Inhibition
While not directly demonstrated for "N-Benzyl-2-bromo-N-methylbenzamide," many N-

benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization,

a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. These

compounds often bind to the colchicine binding site on tubulin.

A recent study highlighted a series of novel N-benzylbenzamide derivatives as tubulin

polymerization inhibitors with significant antiproliferative activities against several cancer cell

lines, with IC₅₀ values in the nanomolar range.[7] One promising compound from this series,

20b, demonstrated potent anti-vascular activity and, in its prodrug form, significantly inhibited

tumor growth in a mouse model.[7]
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Caption: Mechanism of action for tubulin polymerization inhibitors.

Conclusion
"N-Benzyl-2-bromo-N-methylbenzamide" represents a valuable, though under-characterized,

starting material for the synthesis of medicinally relevant compounds. Its utility lies in its

potential for diversification through established synthetic methodologies to generate libraries of

N-substituted benzamides and quinazolinones for drug discovery programs. Further research

into the synthesis and biological evaluation of derivatives of this compound is warranted to

explore its full potential in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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